molecular formula C17H20FNO3S2 B2604430 4-fluoro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203397-92-5

4-fluoro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2604430
M. Wt: 369.47
InChI Key: YHEWJHCSKFLXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound might involve several steps, including the formation of thiophene derivatives and tetrahydro-2H-pyran-4-yl groups . Thiophene derivatives can be synthesized by heterocyclization of various substrates . Tetrahydro-2H-pyran-4-yl groups can be formed using methods such as the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group. The thiophene ring is a five-membered ring with one sulfur atom . The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activities

  • Antidiabetic Agents : Research involving the synthesis of fluorinated pyrazoles and benzenesulfonylurea derivatives, including cyclic sulfonylthiourea derivatives, has indicated significant antidiabetic activity. These compounds were prepared through various chemical reactions, with preliminary screenings showing their hypoglycemic potential. Molecular and biological properties calculations revealed favorable drug-like profiles for some of these compounds, suggesting their potential as leads in future drug discovery studies (Faidallah et al., 2016).

  • Cytotoxic and Antitumor Activities : Another study synthesized a series of benzenesulfonamides with the aim to explore their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. Notably, certain sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, underscoring their potential in cancer therapy applications (Gul et al., 2016).

  • Anticancer Drug Candidates : Further research identified sulfonamide derivatives as selective inhibitors of carbonic anhydrase IX or XII, with specific compounds showing high potency and selectivity. These findings suggest the compounds' utility as leader anticancer drug candidates, highlighting their relevance in developing new therapeutic options (Gul et al., 2018).

Chemical Sensing and Environmental Applications

  • Metal Ion Detection : A novel application was found in the use of a pyrazoline derivative for metal ion selectivity based on fluorometric detection. This study indicated the compound's potential as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions, showcasing an innovative approach to environmental monitoring and safety (Bozkurt & Gul, 2018).

properties

IUPAC Name

4-fluoro-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S2/c1-13-11-14(18)4-5-15(13)24(20,21)19-12-17(6-8-22-9-7-17)16-3-2-10-23-16/h2-5,10-11,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWJHCSKFLXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

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